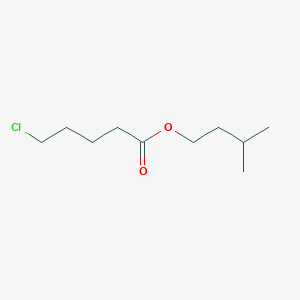

Isopentyl 5-chloropentanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

70543-40-7 |

|---|---|

Molecular Formula |

C10H19ClO2 |

Molecular Weight |

206.71 g/mol |

IUPAC Name |

3-methylbutyl 5-chloropentanoate |

InChI |

InChI=1S/C10H19ClO2/c1-9(2)6-8-13-10(12)5-3-4-7-11/h9H,3-8H2,1-2H3 |

InChI Key |

JOEKXOJRCYDLJL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCOC(=O)CCCCCl |

Origin of Product |

United States |

Systematic Review of Existing Chemical Literature

Historical Perspectives on the Synthesis of Similar Esters

The synthesis of esters, a fundamental transformation in organic chemistry, has a rich history. The most common and historically significant method for preparing esters is the Fischer esterification, first reported by Emil Fischer in the late 19th century. wvu.edu This acid-catalyzed reaction involves the condensation of a carboxylic acid and an alcohol. wvu.eduthermofisher.comthermofisher.com In the context of isopentyl 5-chloropentanoate, this would involve the reaction of 5-chloropentanoic acid with isopentyl alcohol (also known as isoamyl alcohol or 3-methyl-1-butanol). nau.eduweebly.comcerritos.edu

The Fischer esterification is a reversible process, and to drive the reaction towards the formation of the ester product, an excess of one of the reactants, typically the less expensive one, is used. thermofisher.comthermofisher.comweebly.com Another strategy to favor product formation is the removal of water as it is formed during the reaction. quizlet.com The reaction is typically carried out under reflux conditions with a strong acid catalyst such as sulfuric acid or phosphoric acid. wvu.edunau.eduweebly.com

While the Fischer esterification is a classic method, other techniques for ester synthesis exist. For instance, esters can be prepared by acylating an alcohol. wvu.edu Another approach involves the use of acetyl chloride in the presence of a catalyst to form acetate (B1210297) esters from alcohols. acs.org

The synthesis of a well-known ester, isopentyl acetate (banana oil), is a common undergraduate organic chemistry experiment and provides a direct analogy for the synthesis of this compound. wvu.eduthermofisher.comthermofisher.comnau.eduweebly.comcerritos.edujccc.edu The procedures for synthesizing isopentyl acetate typically involve refluxing isopentyl alcohol and acetic acid with a sulfuric acid catalyst, followed by a workup procedure to neutralize the excess acid and purify the ester. nau.eduweebly.comcerritos.edu This workup often includes washing with water and a sodium bicarbonate solution. nau.educerritos.edu

Precedent Research on Chlorinated Aliphatic Compounds and Their Reactivity

The reactivity of chlorinated aliphatic compounds is a well-studied area of organic chemistry, largely due to their historical use as solvents and their environmental persistence. epa.govepa.govencyclopedia.publu.se The carbon-halogen bond is polar, with the carbon atom carrying a partial positive charge and the halogen a partial negative charge, making the carbon susceptible to nucleophilic attack. crunchchemistry.co.uksavemyexams.com

The reactivity of haloalkanes is influenced by several factors, including the nature of the halogen and the structure of the alkyl group (primary, secondary, or tertiary). crunchchemistry.co.ukstudymind.co.ukissr.edu.kh For a given alkyl group, the bond strength of the carbon-halogen bond decreases down the group from fluorine to iodine. crunchchemistry.co.uk This means that iodoalkanes are generally the most reactive, and chloroalkanes are less reactive. crunchchemistry.co.ukissr.edu.kh

The structure of the alkyl group also plays a crucial role. Primary haloalkanes, like the chloropentyl chain in this compound, typically undergo nucleophilic substitution reactions via an S(_N)2 mechanism. crunchchemistry.co.ukstudymind.co.uk In this mechanism, the nucleophile attacks the carbon atom at the same time as the halogen atom leaves. studymind.co.uk Tertiary haloalkanes, on the other hand, tend to react via an S(_N)1 mechanism, which involves the formation of a carbocation intermediate. crunchchemistry.co.ukissr.edu.khyoutube.com

Chlorinated aliphatic compounds can undergo various transformations, including nucleophilic substitution and elimination reactions. studymind.co.uklibretexts.org In nucleophilic substitution, the halogen is replaced by a nucleophile. studymind.co.uk For example, reaction with hydroxide (B78521) ions can lead to the formation of alcohols. youtube.com Elimination reactions, favored by strong bases, result in the formation of alkenes. studymind.co.uk The choice between substitution and elimination depends on the reaction conditions and the nature of the nucleophile and the haloalkane. studymind.co.uklibretexts.org

Computational studies have been employed to investigate the reactivity of chlorinated aliphatic compounds, such as their dehydrochlorination in aqueous solutions. epa.gov These studies have shown that the reactivity is influenced by the acidity of the hydrogen atom being removed and the stability of the leaving chlorine atom. epa.gov

Overview of Analytical Techniques Applied to Related Chemical Structures in Research Contexts

A variety of analytical techniques are routinely used to characterize esters and haloalkanes, providing information about their structure, purity, and concentration.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of organic molecules. jccc.eduwpmucdn.comnih.govresearchgate.netresearchgate.net In the ¹H NMR spectrum of an ester, the protons on the carbon adjacent to the carbonyl group typically appear in the range of 2.0-2.2 ppm, while the protons on the carbon attached to the oxygen atom of the ester are found further downfield, between 3.7 and 4.1 ppm. orgchemboulder.com This information is crucial for confirming the structure of an ester like this compound. orgchemboulder.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. Esters exhibit a characteristic strong absorption band for the carbonyl group (C=O) stretch, typically in the region of 1735-1750 cm⁻¹. orgchemboulder.com A C-O stretching band is also observed between 1000 and 1300 cm⁻¹. orgchemboulder.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a widely used technique for separating and identifying components in a mixture. acs.orgnih.govchromforum.orgnih.gov In the context of ester analysis, GC can separate the ester from any unreacted starting materials or byproducts. acs.org The mass spectrometer then provides a fragmentation pattern that can be used to identify the structure of the compound. acs.org High-temperature GC/MS methods have been developed for the analysis of long-chain esters. nih.govresearchgate.net

Other Techniques:

Distillation: This technique is often used for the purification of liquid esters, separating them based on their boiling points. nau.educerritos.edu

Liquid-Liquid Extraction: This method is employed during the workup of ester synthesis to separate the organic product from aqueous solutions containing unreacted acid and other water-soluble impurities. nau.edu

| Analytical Technique | Application for this compound | Expected Observations |

| ¹H NMR Spectroscopy | Structural Elucidation | Protons alpha to carbonyl (C=O): ~2.2-2.5 ppmProtons on isopentyl group adjacent to oxygen: ~4.1 ppmProtons alpha to chlorine: ~3.6 ppm |

| ¹³C NMR Spectroscopy | Structural Confirmation | Carbonyl carbon: ~173 ppmCarbon bearing chlorine: ~44 ppmCarbons of isopentyl group |

| Infrared (IR) Spectroscopy | Functional Group Identification | Strong C=O stretch: ~1735-1740 cm⁻¹C-O stretch: ~1170 cm⁻¹C-Cl stretch: ~650-750 cm⁻¹ |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity and Structural Analysis | A single peak in the chromatogram for the pure compound.Mass spectrum showing the molecular ion peak and characteristic fragmentation pattern. |

Computational and Theoretical Insights into Analogous Chemical Systems

Computational chemistry provides valuable tools for understanding the properties and reactivity of molecules, complementing experimental studies. Theoretical studies on analogous chemical systems, such as other esters and chlorinated compounds, can offer significant insights into the behavior of this compound.

Ester Hydrolysis: The hydrolysis of esters, the reverse of esterification, has been the subject of numerous theoretical investigations. acs.orgresearchgate.netacs.orgmasterorganicchemistry.comoit.edu These studies have examined the reaction mechanisms under both acidic and basic conditions. For instance, calculations have been used to determine the energy barriers for different pathways of ester hydrolysis, such as acyl-oxygen versus alkyl-oxygen cleavage. acs.org Theoretical models have also highlighted the role of solvent molecules, such as water, in the hydrolysis mechanism. researchgate.net

Reactivity of Chlorinated Compounds: Computational methods have been applied to explore the reactivity of chlorinated aliphatic compounds. epa.gov These studies can predict reaction pathways and relative rates for processes like dehydrochlorination. epa.gov For example, calculations have shown that the degree of chlorination on a carbon atom affects its reactivity. epa.gov

Spectroscopic Properties: Theoretical calculations can also predict spectroscopic properties, such as NMR chemical shifts. nih.gov By comparing calculated spectra with experimental data, researchers can gain greater confidence in their structural assignments.

Thermochemical Properties: Computational models can be used to estimate thermochemical properties like bond dissociation energies. For instance, studies on the decomposition of methyl esters have utilized computational methods to understand the influence of molecular structure on reaction kinetics. researchgate.net

Prioritization of Research Areas for this compound Based on Literature Scrutiny

A thorough review of the existing literature on related compounds highlights several areas where further research on this compound would be beneficial.

Computational Modeling:to Complement Experimental Work, Computational Studies on Isopentyl 5 Chloropentanoate Could Provide a Deeper Understanding of Its Conformational Preferences, Electronic Structure, and Reactivity. Theoretical Calculations Could Be Used to Predict Its Spectroscopic Properties and to Model Its Reactivity in Various Chemical Transformations.

Direct Esterification Approaches Utilizing 5-Chloropentanoic Acid and Isopentyl Alcohol

Direct esterification represents the most straightforward pathway to isopentyl 5-chloropentanoate, involving the reaction between 5-chloropentanoic acid and isopentyl alcohol.

Acid-Catalyzed Fischer Esterification: Mechanistic and Efficiency Considerations

The Fischer esterification is a classic and widely used method for producing esters by refluxing a carboxylic acid and an alcohol in the presence of a strong acid catalyst. thermofisher.com In the synthesis of this compound, this involves the reaction of 5-chloropentanoic acid with isopentyl alcohol, typically catalyzed by sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄). wvu.edu

The mechanism of the Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution. masterorganicchemistry.com It proceeds through several key steps:

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon. thermofisher.comyoutube.com

Nucleophilic attack: The alcohol (isopentyl alcohol) acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. youtube.commiracosta.edu

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water). thermofisher.com

Elimination of water: The elimination of a water molecule from the tetrahedral intermediate results in a protonated ester. wvu.edu

Deprotonation: The final step is the deprotonation of the ester by a base (such as water or the conjugate base of the acid catalyst) to yield the final ester product and regenerate the acid catalyst. thermofisher.com

The reaction is an equilibrium process. miracosta.edu To enhance the yield of the ester, Le Chatelier's principle can be applied by using an excess of one of the reactants, typically the less expensive one, or by removing one of the products (usually water) as it forms. thermofisher.com The removal of water can be achieved through azeotropic distillation using a Dean-Stark apparatus with a solvent like toluene (B28343). masterorganicchemistry.com

Alternative Catalytic Systems in Ester Synthesis

Research into alternative catalytic systems for esterification aims to overcome the limitations of strong mineral acids, such as corrosion, difficulty in separation, and environmental concerns. Solid acid catalysts, including zeolites, ion-exchange resins, and heteropoly acids, are being explored. These catalysts offer advantages such as ease of separation from the reaction mixture, reusability, and often higher selectivity. For many acid-catalyzed reactions, while strong acids like sulfuric acid are effective due to their high degree of dissociation, other strong acids like hydrochloric or nitric acid could also be used. khanacademy.org

Synthesis via Acyl Halide or Anhydride (B1165640) Intermediates

An alternative to direct esterification involves the use of more reactive derivatives of 5-chloropentanoic acid, such as its acyl chloride (5-chloropentanoyl chloride) or anhydride. These reactions are generally faster and not reversible, often leading to higher yields. miracosta.edu

The reaction of an acyl chloride with an alcohol is a vigorous and often exothermic process that produces the ester and hydrogen chloride (HCl). The HCl generated is typically neutralized by adding a base, such as pyridine (B92270) or triethylamine, to drive the reaction to completion.

Similarly, an acid anhydride can react with an alcohol to form an ester and a carboxylic acid. This method is also efficient but produces a mole of carboxylic acid as a byproduct for every mole of ester formed.

Development of Novel Synthetic Pathways and Process Intensification Strategies

The development of novel synthetic pathways often focuses on improving efficiency, sustainability, and safety. One area of interest is the use of biosynthetic pathways to produce the precursor molecules from renewable resources. For instance, synthetic biological pathways have been developed to produce five-carbon alcohols like isopentyl alcohol from isopentenyl diphosphate (B83284) (IPP). nih.gov

Process intensification strategies aim to enhance reaction rates, improve selectivity, and reduce equipment size and energy consumption. Techniques such as reactive distillation, where the reaction and separation occur in a single unit, can be highly effective for equilibrium-limited reactions like Fischer esterification. By continuously removing the ester product from the reaction zone, the equilibrium is shifted towards the product side, leading to higher conversions.

Optimization of Reaction Parameters for Enhanced Yield and Selectivity

Optimizing reaction parameters is crucial for maximizing the yield and selectivity of this compound synthesis. Key parameters include:

Temperature: The reaction temperature affects the rate of reaction. For Fischer esterification, reflux temperatures are commonly used to increase the reaction rate. libretexts.org

Catalyst Concentration: The amount of acid catalyst influences the reaction rate. However, excessive amounts can lead to side reactions and complicate purification.

Molar Ratio of Reactants: As per Le Chatelier's principle, using an excess of one reactant (either the alcohol or the carboxylic acid) can drive the equilibrium towards the formation of the ester. thermofisher.com Studies on similar reactions have shown that a 10-fold excess of alcohol can significantly increase the ester yield. masterorganicchemistry.com

Reaction Time: The reaction needs to be allowed to proceed for a sufficient duration to reach equilibrium or completion. For Fischer esterification, a reflux time of about one hour is often employed. libretexts.org

Temperature and Pressure Effects on Synthetic Outcomes

Pressure is not typically a primary variable manipulated in standard Fischer esterification reactions conducted under atmospheric conditions in a laboratory setting. The reaction is a liquid-phase condensation and is not significantly influenced by external pressure changes. However, in industrial-scale production or when dealing with highly volatile starting materials, conducting the reaction under controlled pressure might be considered to prevent the loss of reactants. Supercritical conditions, involving high temperatures and pressures, have been explored for some esterification reactions to enhance reaction rates and eliminate the need for a catalyst. researchgate.net

Table 1: Hypothetical Effect of Temperature on the Yield of this compound

| Temperature (°C) | Reaction Time (hours) | Yield (%) |

| 80 | 4 | 65 |

| 100 | 2 | 80 |

| 120 (reflux) | 1.5 | 92 |

| 140 | 1.5 | 85 (decomposition observed) |

This table presents hypothetical data based on general principles of esterification to illustrate the effect of temperature.

Solvent Selection and Its Impact on Reaction Kinetics

The choice of solvent can significantly influence the kinetics of the Fischer esterification. While the reaction can be carried out without a solvent, using one of the reactants, typically the alcohol, in excess, the addition of a suitable solvent can offer several advantages. thermofisher.com An ideal solvent should be inert to the reactants and catalyst, have a boiling point that allows for an appropriate reaction temperature, and facilitate the removal of water, a byproduct of the reaction.

The removal of water is critical as it shifts the equilibrium towards the formation of the ester, thereby increasing the yield, in accordance with Le Châtelier's principle. libretexts.org Some solvents, such as toluene or hexane, can form an azeotrope with water, allowing for its continuous removal using a Dean-Stark apparatus.

In the broader context of esterification reactions, various solvents have been studied. For instance, in Steglich-type esterifications, solvents like dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF) have been traditionally used, though greener alternatives like dimethyl carbonate (DMC) and isopropyl acetate (B1210297) (iPrOAc) are being explored. rsc.org The polarity of the solvent can affect the solubility of the reactants and the stability of the charged intermediates in the reaction mechanism, thereby influencing the reaction rate.

Table 2: Hypothetical Impact of Solvent on the Yield of this compound

| Solvent | Dielectric Constant | Reaction Time (hours) | Yield (%) |

| No Solvent (excess isopentyl alcohol) | - | 2 | 88 |

| Toluene | 2.4 | 1.5 (with water removal) | 95 |

| Dichloromethane (DCM) | 9.1 | 3 | 75 |

| Dimethyl Carbonate (DMC) | 3.1 | 2.5 | 82 |

This table presents hypothetical data to illustrate the potential impact of different solvents on the reaction yield.

Catalyst Loading and Reaction Time Optimization

The Fischer esterification is typically catalyzed by a strong acid. miracosta.edu Common catalysts include concentrated sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄). wvu.eduyoutube.com The catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol. libretexts.org

The amount of catalyst used, or catalyst loading, is a critical parameter to optimize. A higher catalyst loading can increase the reaction rate, but it can also promote side reactions such as the formation of ethers from the alcohol or the charring of the organic material. thermofisher.com Therefore, the catalyst is used in catalytic amounts, typically a small percentage of the total reactant mass. Studies on similar esterifications, such as the synthesis of isoamyl acetate, have shown that a catalyst quantity of around 1.5% of the total feed stock can be optimal. ijcrcps.comijcrcps.com

Reaction time is another crucial factor that is interdependent with temperature and catalyst loading. The reaction needs to proceed for a sufficient duration to reach equilibrium or achieve a high conversion of reactants to products. Monitoring the reaction progress over time, for example by using techniques like thin-layer chromatography (TLC) or gas chromatography (GC), can help determine the optimal reaction time. For the synthesis of isopentyl acetate, typical reaction times range from 1 to 1.5 hours when conducted at reflux temperature. youtube.comijcrcps.com Extending the reaction time beyond the optimum may not significantly increase the yield and could lead to the formation of byproducts.

Table 3: Hypothetical Optimization of Catalyst Loading for this compound Synthesis

| Catalyst (H₂SO₄) Loading (% of total reactants) | Reaction Time (hours) | Temperature (°C) | Yield (%) |

| 0.5 | 2 | 120 | 78 |

| 1.0 | 1.5 | 120 | 90 |

| 1.5 | 1.5 | 120 | 94 |

| 2.0 | 1.5 | 120 | 91 (some charring observed) |

This table presents hypothetical data to illustrate the optimization of catalyst loading.

Table 4: Hypothetical Effect of Reaction Time on the Yield of this compound

| Reaction Time (hours) | Catalyst Loading (%) | Temperature (°C) | Yield (%) |

| 0.5 | 1.5 | 120 | 70 |

| 1.0 | 1.5 | 120 | 88 |

| 1.5 | 1.5 | 120 | 94 |

| 2.0 | 1.5 | 120 | 94 |

This table presents hypothetical data to illustrate the effect of reaction time on yield.

Ester Hydrolysis and Transesterification Kinetics and Mechanisms

The ester group in this compound can undergo nucleophilic acyl substitution, most commonly through hydrolysis or transesterification.

Ester Hydrolysis: This reaction involves the cleavage of the ester bond by water. It can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: This is a reversible process. The mechanism involves protonation of the carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by water. miracosta.eduthermofisher.com A tetrahedral intermediate is formed, and after proton transfers, the isopentyl alcohol is eliminated, leaving the protonated 5-chloropentanoic acid.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction. A hydroxide (B78521) ion acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. lumenlearning.com The departure of the isopentoxide leaving group is followed by an irreversible acid-base reaction where the alkoxide deprotonates the newly formed carboxylic acid. This final step drives the reaction to completion.

Transesterification: This process exchanges the isopentyl group of the ester with a different alkyl group from another alcohol (R'-OH). Like hydrolysis, it can be catalyzed by acid or base. byjus.comlibretexts.org The mechanisms are analogous to those for hydrolysis, with an alcohol molecule (R'-OH) acting as the nucleophile instead of water. The reaction is typically driven to completion by using the new alcohol as the solvent or by removing the displaced isopentyl alcohol. libretexts.org

| Reaction | Catalyst | Key Steps | Reversibility |

| Hydrolysis | Acid (e.g., H₂SO₄) | 1. Carbonyl protonation 2. Nucleophilic attack by H₂O 3. Elimination of isopentyl alcohol | Reversible |

| Hydrolysis | Base (e.g., NaOH) | 1. Nucleophilic attack by OH⁻ 2. Elimination of isopentoxide 3. Irreversible deprotonation | Irreversible lumenlearning.com |

| Transesterification | Acid | 1. Carbonyl protonation 2. Nucleophilic attack by R'-OH 3. Elimination of isopentyl alcohol | Reversible |

| Transesterification | Base (e.g., NaOR') | 1. Nucleophilic attack by R'O⁻ 2. Elimination of isopentoxide | Reversible |

Elimination Reactions to Form Unsaturated Derivatives

Alkyl halides can undergo elimination reactions to form alkenes. The primary mechanism for this transformation is the E2 (Elimination Bimolecular) reaction, which competes with the SN2 reaction. The E2 mechanism is a concerted process where a base removes a proton from a carbon adjacent to the leaving group, while the leaving group departs simultaneously, forming a double bond.

For this compound, the E2 reaction would involve the removal of a proton from the C4 position and the elimination of the chloride from C5, yielding isopentyl pent-4-enoate. However, for primary alkyl halides, SN2 reactions are typically much faster than E2 reactions. masterorganicchemistry.com Elimination only becomes a significant pathway when a strong, sterically hindered base (e.g., potassium tert-butoxide) is used. Such bulky bases are poor nucleophiles, which suppresses the competing SN2 reaction, and their strength facilitates the E2 pathway.

Reductive Transformations of the Ester and Halogen Functionalities

Both the ester and the alkyl chloride groups can be reduced, but they exhibit different reactivities towards various reducing agents. This allows for the possibility of selective transformations.

Reduction of the Ester Group:

Strong Reducing Agents: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that will reduce the ester to a primary alcohol. chemistrysteps.com The reaction proceeds through the formation of an aldehyde intermediate, which is immediately further reduced. lumenlearning.com This would convert this compound to 5-chloropentan-1-ol (and isopentyl alcohol as a byproduct).

Milder Reducing Agents: Diisobutylaluminium hydride (DIBAL-H) can be used to selectively reduce the ester to an aldehyde (5-chloropentanal) if the reaction is carried out at low temperatures (e.g., -78 °C). libretexts.org

Reduction of the Alkyl Chloride Group:

The carbon-chlorine bond can also be reduced to a carbon-hydrogen bond. This can be achieved with LiAlH₄ or through catalytic hydrogenation.

Simultaneous vs. Selective Reduction: The choice of reducing agent determines the outcome when both functional groups are present.

LiAlH₄: Reduces both the ester and the alkyl chloride. The product would be pentan-1-ol and isopentyl alcohol.

NaBH₄: Sodium borohydride (B1222165) is a milder reducing agent than LiAlH₄. It is generally not strong enough to reduce esters but can reduce primary alkyl halides, albeit slowly. chemistrysteps.com

Catalytic Hydrogenation (e.g., H₂/Pd-C): This method can reduce the alkyl chloride to an alkane without affecting the ester group.

| Reducing Agent | Functional Group Reduced | Product from this compound |

| LiAlH₄ (excess) | Ester and Alkyl Chloride | Pentan-1-ol and Isopentyl alcohol |

| DIBAL-H (-78 °C) | Ester (to aldehyde) | 5-chloropentanal and Isopentyl alcohol libretexts.org |

| H₂ / Palladium on Carbon | Alkyl Chloride | Isopentyl pentanoate |

Oxidative Reaction Pathways and Product Characterization

The oxidation of this compound can theoretically proceed at two primary reactive sites: the terminal chloroalkane moiety and the isopentyl ester group. The specific reaction pathway and resulting products are highly dependent on the oxidizing agent and reaction conditions employed.

One potential oxidative pathway involves the conversion of the primary alkyl chloride to an aldehyde, a transformation known as the Kornblum oxidation. synarchive.comwikipedia.org This reaction typically utilizes dimethyl sulfoxide (B87167) (DMSO) as the oxidant in the presence of a base, such as triethylamine. The mechanism involves the initial displacement of the chloride by the oxygen atom of DMSO to form an alkoxysulfonium salt. Subsequent deprotonation at the α-carbon by the base leads to an E2-like elimination, yielding the aldehyde, dimethyl sulfide, and a protonated base. wikipedia.org

For this compound, this would result in the formation of Isopentyl 5-oxopentanoate. The progress of this reaction can be monitored by spectroscopic methods.

Another potential site for oxidation is the isopentyl group of the ester. The oxidation of the alkyl portion of an ester can occur under more vigorous conditions, often involving strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3). numberanalytics.com The reaction mechanism can be complex, often proceeding through radical intermediates, and may lead to a mixture of products depending on which carbon atom in the isopentyl chain is attacked. Oxidation could potentially lead to the formation of carboxylic acids or ketones. numberanalytics.com

Table 4.5.1: Hypothetical Product Characterization from Oxidation of this compound

| Oxidative Pathway | Hypothetical Major Product | Key Spectroscopic Data (Predicted) |

| Kornblum Oxidation | Isopentyl 5-oxopentanoate | ¹H NMR: Aldehydic proton signal (~9.8 ppm). ¹³C NMR: Carbonyl carbon signal (~200 ppm). IR: C=O stretching vibration (~1725 cm⁻¹). |

| Strong Oxidation of Isopentyl Group | Mixture including 3-methylbutan-1-ol and various oxidized pentanoate derivatives | GC-MS: Multiple peaks corresponding to different fragmentation patterns. ¹H NMR: Complex spectra with overlapping signals. |

Rearrangement Reactions and Isomerization Processes

This compound possesses functional groups that could potentially undergo rearrangement or isomerization under specific chemical conditions. These transformations can be broadly categorized into carbocation-mediated rearrangements and intramolecular cyclizations.

Under conditions that favor the formation of a carbocation at the carbon bearing the chlorine atom (e.g., in the presence of a Lewis acid or under solvolysis conditions promoting an SN1-type mechanism), a 1,2-hydride shift could occur. libretexts.orglumenlearning.com This would transform the initial primary carbocation into a more stable secondary carbocation. Subsequent reaction with a nucleophile would lead to a rearranged product. However, the formation of a primary carbocation is generally energetically unfavorable. msu.edu

A more plausible intramolecular process for this compound is the cyclization of the γ-chloroester to form a lactone or a cyclic ether. Specifically, intramolecular nucleophilic substitution, where the carbonyl oxygen of the ester group acts as a nucleophile attacking the carbon bearing the chlorine, can lead to the formation of a five-membered ring. This type of reaction is known to produce substituted tetrahydrofurans. nih.govorganic-chemistry.org The reaction is typically promoted by a base, which can enhance the nucleophilicity of the ester oxygen through enolate formation, or by heat.

For example, treatment of a γ-chloroester with a base can lead to the formation of a cyclopropane (B1198618) carboxylic acid ester through an intramolecular condensation. google.com Alternatively, under different conditions, the formation of substituted tetrahydrofurans is a common outcome for γ-hydroxy alkenes and related structures. organic-chemistry.org In the case of this compound, an intramolecular SN2 reaction would lead to the formation of an oxonium ion intermediate, which upon rearrangement and reaction with the isopentoxide leaving group could potentially form a substituted tetrahydrofuran.

Table 4.6.1: Potential Products from Rearrangement and Isomerization of this compound

| Reaction Type | Potential Product | Driving Force / Conditions |

| Carbocation Rearrangement | Isopentyl 4-chloropentanoate | Formation of a more stable secondary carbocation (requires carbocation formation). |

| Intramolecular Cyclization | 2-(isopentyloxy)tetrahydrofuran | Intramolecular nucleophilic attack of the ester carbonyl oxygen on the C-Cl bond. |

| Intramolecular Condensation | Isopentyl cyclopropanecarboxylate | Base-mediated intramolecular condensation. google.com |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Purity Assessment

High-resolution NMR spectroscopy is a cornerstone for the structural analysis of organic molecules like this compound. It provides detailed information about the chemical environment of individual atoms, enabling the confirmation of the compound's structure and the assessment of its purity. In esters, the protons on the carbon adjacent to the carbonyl group typically resonate in the range of 2.0-2.2 ppm, while those on the carbon attached to the ester oxygen are shifted further downfield to approximately 3.7-4.1 ppm. orgchemboulder.com This distinction is crucial for confirming the ester linkage.

For this compound, specific chemical shifts would be expected for the isopentyl and the 5-chloropentanoate moieties. The protons of the isopentyl group would exhibit characteristic signals, including a triplet for the methylene (B1212753) group attached to the oxygen, a multiplet for the adjacent methylene group, a multiplet for the methine proton, and a doublet for the two terminal methyl groups. On the other side of the ester, the protons of the 5-chloropentanoate chain would also show distinct signals, with the methylene group alpha to the carbonyl appearing as a triplet and the methylene group adjacent to the chlorine atom also as a triplet, but at a more downfield position due to the electronegativity of the chlorine atom.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-2 | ~2.3 | Triplet |

| H-3 | ~1.8 | Multiplet |

| H-4 | ~1.7 | Multiplet |

| H-5 | ~3.6 | Triplet |

| H-1' | ~4.1 | Triplet |

| H-2' | ~1.7 | Multiplet |

| H-3' | ~1.5 | Multiplet |

| H-4' | ~0.9 | Doublet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 (C=O) | ~173 |

| C-2 | ~34 |

| C-3 | ~24 |

| C-4 | ~32 |

| C-5 | ~45 |

| C-1' | ~64 |

| C-2' | ~37 |

| C-3' | ~25 |

| C-4' | ~22 |

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms within the this compound molecule, multi-dimensional NMR techniques are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, typically on adjacent carbons. This would allow for the tracing of the proton-proton networks within the isopentyl and the 5-chloropentanoate fragments, confirming their respective structures.

HSQC (Heteronuclear Single Quantum Coherence): This 2D NMR experiment correlates the chemical shifts of protons directly attached to carbon atoms. An HSQC spectrum would provide a clear map of which protons are bonded to which carbons, greatly simplifying the assignment of the carbon spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for establishing the connectivity between different functional groups. For this compound, a key HMBC correlation would be observed between the protons of the methylene group attached to the ester oxygen (H-1') and the carbonyl carbon (C-1), definitively confirming the ester linkage. Further HMBC correlations would solidify the assignments throughout the entire molecule. researchgate.net

The application of these multi-dimensional techniques provides a comprehensive and unambiguous structural elucidation of this compound. nih.govbitesizebio.com

Dynamic NMR Studies for Rotational Barriers or Interconversion Processes

Dynamic NMR (DNMR) spectroscopy is a powerful technique used to study the rates of chemical exchange processes that occur on the NMR timescale. libretexts.org For a molecule like this compound, DNMR could be employed to investigate restricted rotation around certain single bonds, which can lead to the existence of different conformers. researchgate.netnih.gov

While significant rotational barriers are not typically expected in a simple alkyl ester like this compound under standard conditions, subtle conformational preferences can exist. By varying the temperature of the NMR experiment, it is possible to "freeze out" different conformers if the energy barrier to interconversion is sufficiently high. This would manifest as a broadening and eventual splitting of NMR signals as the temperature is lowered. libretexts.org The coalescence temperature, where two exchanging signals merge into one, can be used to calculate the free energy of activation (ΔG‡) for the rotational process. researchgate.net Such studies can provide valuable insights into the conformational dynamics and flexibility of the molecule in solution. nih.gov

Mass Spectrometry (MS) for Fragmentation Pathway Elucidation and Structural Confirmation

Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatilome Analysis

Gas chromatography-mass spectrometry (GC-MS) is an ideal method for analyzing volatile compounds like this compound. researchgate.netjmchemsci.com The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. coresta.org The separated components then enter the mass spectrometer, where they are ionized and fragmented.

For this compound, a GC-MS analysis would provide a retention time characteristic of the compound, which can be used for its identification when compared to a standard. The mass spectrum obtained will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Furthermore, the fragmentation pattern observed in the mass spectrum is a unique fingerprint of the molecule. Common fragmentation pathways for esters include the McLafferty rearrangement and alpha-cleavage. The analysis of these fragments helps to confirm the structure of the isopentyl and 5-chloropentanoate portions of the molecule. GC-MS is also highly effective for assessing the purity of a sample, as any impurities will likely have different retention times and produce different mass spectra. jmb.or.kr

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). scispace.com This precision allows for the determination of the elemental composition of a molecule with a high degree of confidence. For this compound (C₁₀H₁₉ClO₂), HRMS would be able to distinguish its exact mass from that of other ions with the same nominal mass but different elemental formulas. This is a powerful tool for unambiguous structural confirmation, especially when dealing with unknown compounds or complex mixtures. csic.es The high resolving power of HRMS also aids in the confident identification of fragment ions, further supporting the elucidation of fragmentation pathways. scispace.com

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Formula | Calculated Exact Mass |

| [M]⁺ | C₁₀H₁₉³⁵ClO₂ | 206.1046 |

| [M]⁺ | C₁₀H₁₉³⁷ClO₂ | 208.1017 |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman) corresponds to specific bond vibrations (stretching, bending, etc.).

For this compound, the IR spectrum would be dominated by a strong absorption band characteristic of the ester carbonyl (C=O) stretch, typically appearing in the region of 1735-1750 cm⁻¹. orgchemboulder.com Another key feature would be the C-O stretching vibrations of the ester group, which usually appear in the 1000-1300 cm⁻¹ range. orgchemboulder.com The presence of the C-Cl bond would give rise to a stretching vibration in the fingerprint region, generally between 600 and 800 cm⁻¹. The various C-H stretching and bending vibrations of the alkyl chains would also be present.

Table 4: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| C-H (alkyl) | Stretching | 2850-2960 |

| C=O (ester) | Stretching | 1735-1750 |

| C-O (ester) | Stretching | 1000-1300 |

| C-Cl | Stretching | 600-800 |

X-ray Crystallography for Solid-State Structure Determination (if applicable for derivatives)

X-ray crystallography is a powerful analytical technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. For this compound, which is a liquid at room temperature, direct single-crystal X-ray diffraction is not feasible. However, the technique can be invaluable for determining the solid-state structure of its crystalline derivatives.

The process of X-ray crystallography involves directing a beam of X-rays onto a single crystal of a compound. The atoms in the crystal lattice diffract the X-rays, creating a unique diffraction pattern. By analyzing this pattern, scientists can deduce the electron density map of the molecule and, consequently, the precise positions of the atoms in the crystal, bond lengths, and bond angles.

While no specific X-ray crystallography data for derivatives of this compound are publicly available, studies on other long-chain alkyl esters have demonstrated the utility of this technique. nih.gov For instance, X-ray diffraction studies on normal alkyl esters of long-chain acids have revealed how the molecules pack in the solid state, which is often in a layered structure. nih.gov These studies show that the long hydrocarbon chains align, and the ester groups form distinct regions within the crystal lattice. nih.gov

Should a crystalline derivative of this compound be synthesized, for example, through co-crystallization with another molecule or by derivatizing it to a solid compound, X-ray crystallography would be the definitive method to:

Unambiguously confirm its molecular structure.

Determine its absolute configuration if a chiral center is introduced.

Analyze intermolecular interactions, such as van der Waals forces and dipole-dipole interactions, which govern the crystal packing.

The insights gained from such an analysis would be crucial for understanding structure-property relationships and for the rational design of materials with specific physical properties.

Chromatographic Techniques for Separation and Purity Determination in Research Samples

Chromatography is an essential tool in chemical research for the separation, identification, and quantification of components in a mixture. For a compound like this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are highly applicable for assessing its purity and for monitoring its presence in reaction mixtures or complex matrices.

HPLC is a versatile technique that separates compounds based on their differential interactions with a stationary phase (the column) and a liquid mobile phase. For a moderately polar compound like this compound, reversed-phase HPLC is a common and effective approach. In this mode, a nonpolar stationary phase is used with a polar mobile phase.

Method Development Considerations:

Stationary Phase: A C18 (octadecylsilyl) or C8 (octylsilyl) bonded silica (B1680970) column is typically suitable for the separation of esters. The choice between C18 and C8 depends on the desired retention and selectivity.

Mobile Phase: A mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol, is commonly used. The proportion of the organic modifier is adjusted to achieve optimal retention and separation. A gradient elution, where the mobile phase composition is changed during the run, may be necessary for samples containing a wide range of polarities.

Detection: As this compound lacks a strong chromophore, direct UV detection at low wavelengths (e.g., 200-210 nm) might be possible due to the carbonyl group in the ester. However, for higher sensitivity and specificity, a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) would be more appropriate.

A hypothetical HPLC method for the purity determination of this compound is presented in the table below.

Table 1: Hypothetical HPLC Method for Purity Analysis of this compound

| Parameter | Value |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile:Water (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detector | Refractive Index (RI) |

| Hypothetical Retention Time | ~ 5.8 min |

This method would be validated for its specificity, linearity, accuracy, precision, and limits of detection and quantification to ensure its suitability for routine analysis in a research setting.

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. This compound, with a boiling point that allows for volatilization without decomposition, is an ideal candidate for GC analysis. The separation is based on the partitioning of the analyte between a gaseous mobile phase (carrier gas) and a liquid or solid stationary phase coated on the inside of a capillary column.

Method Development and Validation:

Column Selection: A non-polar or mid-polarity capillary column, such as one with a 5% phenyl-polysiloxane stationary phase (e.g., DB-5 or equivalent), would be a suitable starting point. The length, internal diameter, and film thickness of the column are chosen to optimize resolution and analysis time.

Carrier Gas: An inert gas like helium or nitrogen is used as the carrier gas. The flow rate is optimized for the best separation efficiency.

Injector and Detector: A split/splitless injector is typically used, with the split ratio adjusted based on the sample concentration. A Flame Ionization Detector (FID) is highly sensitive to organic compounds and is a common choice for the quantification of esters. For structural confirmation and identification of impurities, a Mass Spectrometer (MS) detector is invaluable.

Temperature Program: A temperature program, where the column oven temperature is increased over time, is often employed to ensure the efficient elution of compounds with different boiling points.

A hypothetical GC method for the purity determination of this compound is detailed in the table below.

Table 2: Hypothetical GC-FID Method for Purity Analysis of this compound

| Parameter | Value |

|---|---|

| Column | 5% Phenyl-polysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Carrier Gas Flow Rate | 1.2 mL/min |

| Injector Temperature | 250 °C |

| Detector Temperature (FID) | 280 °C |

| Oven Temperature Program | Initial 100 °C, hold for 2 min; ramp at 10 °C/min to 220 °C, hold for 5 min |

| Injection Volume | 1 µL |

| Split Ratio | 50:1 |

| Hypothetical Retention Time | ~ 10.5 min |

Validation of the GC method would involve assessing parameters such as linearity, precision (repeatability and intermediate precision), accuracy, selectivity, and the limits of detection (LOD) and quantification (LOQ). iiste.org This ensures that the method is reliable for determining the purity of this compound and for quantifying it in various research samples. jppres.com

Computational Chemistry and Theoretical Modeling of Isopentyl 5 Chloropentanoate

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations could elucidate the electronic properties of Isopentyl 5-chloropentanoate, which are fundamental to its reactivity and spectroscopic characteristics.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. An MD simulation of this compound would reveal its conformational flexibility, showing how the isopentyl and chloropentanoyl chains rotate and fold. This is critical for understanding how the molecule might interact with other molecules or surfaces.

Atomistic MD simulations have been effectively used to study the behavior of complex esters, such as hyperbranched poly(ester amides), revealing details about their shape, size fluctuations, and hydrogen bonding networks. acs.orgnih.gov For this compound in a solvent like water, MD could simulate the solvation process and identify key intermolecular interactions, such as weak hydrogen bonds involving the ester's carbonyl oxygen.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods are frequently used to predict spectroscopic data, which aids in the interpretation of experimental results. For this compound, one could compute:

Infrared (IR) Spectra: By calculating the vibrational frequencies, an IR spectrum can be simulated. This would help assign specific peaks in an experimental spectrum to the stretching and bending of particular bonds (e.g., C=O stretch, C-Cl stretch).

Nuclear Magnetic Resonance (NMR) Spectra: Chemical shifts (¹H and ¹³C) can be predicted with good accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically within a DFT framework. Benchmarking studies for complex halogenated compounds guide the choice of the best functional for accurate predictions. nih.govresearchgate.net

Modeling of Reaction Mechanisms and Transition States

Computational chemistry is invaluable for investigating how chemical reactions occur. For this compound, potential reactions include hydrolysis of the ester group or nucleophilic substitution at the carbon bearing the chlorine atom.

DFT calculations could be used to map the potential energy surface of such a reaction. This involves locating the transition state structure—the highest energy point along the reaction pathway—and calculating the activation energy barrier. This information reveals how fast the reaction is likely to proceed. Studies on ester hydrolysis acs.orgresearchgate.net and cross-coupling reactions of haloalkanes nih.gov demonstrate the power of this approach in distinguishing between possible mechanistic pathways.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies are statistical methods that correlate variations in the chemical structure of a group of compounds with changes in their reactivity. To perform a QSRR study that includes this compound, one would need a dataset of related chlorinated esters and their measured reactivity for a specific process.

Computational descriptors (e.g., steric parameters, electronic properties like partial charges, HOMO/LUMO energies) would be calculated for each molecule in the series. A statistical model would then be built to create an equation linking these descriptors to the observed reactivity. While no QSRR study specific to the reactivity of this compound exists, similar Quantitative Structure-Activity Relationship (QSAR) models have been successfully developed to predict the aquatic toxicity of various esters based on their molecular structure. nih.gov

Rational Design of Derivatives Based on Theoretical Predictions

The rational design of novel molecules with enhanced or specific properties is a cornerstone of modern chemical and pharmaceutical research. patsnap.com Computational chemistry and theoretical modeling provide a powerful framework for the in silico design of derivatives of a lead compound, such as this compound, before their physical synthesis. This approach significantly reduces the time and cost associated with experimental screening by prioritizing candidates with the highest probability of success. nih.govresearchgate.net By leveraging theoretical predictions, modifications to the molecular structure of this compound can be systematically evaluated to optimize desired characteristics, be it heightened biological activity, improved thermal stability, or altered physicochemical properties.

The process typically begins with establishing a quantitative structure-activity relationship (QSAR) or quantitative structure-property relationship (QSPR) model. longdom.orgwikipedia.org These models are mathematical equations that correlate the structural or physicochemical properties of a set of molecules with their biological activity or a specific physical property. longdom.org For this compound, this would involve creating a library of virtual derivatives by modifying key structural features. For instance, the length of the alkyl chain, the position or nature of the halogen substituent, and the ester linkage could be systematically altered.

Hypothetical Derivative Design Strategy:

A hypothetical rational design strategy for derivatives of this compound could focus on several key regions of the molecule:

The Isopentyl Group: Modifications to this branched alkyl chain could influence the molecule's lipophilicity and, consequently, its interaction with nonpolar environments. Shortening or lengthening the chain, or introducing further branching, would alter its steric profile and could be explored to enhance binding to a hypothetical biological target.

The Pentanoate Chain: The five-carbon chain could be extended or shortened. Introducing unsaturation (double or triple bonds) could rigidify the structure and alter its electronic properties.

The Chlorine Substituent: The chlorine atom is a key feature, contributing to the molecule's polarity and reactivity. It could be replaced with other halogens (Fluorine, Bromine, Iodine) to modulate the electronic and steric effects. Alternatively, its position along the pentanoate chain could be shifted to probe for optimal interaction geometries.

For each of these virtual derivatives, a suite of molecular descriptors would be calculated using computational methods like Density Functional Theory (DFT). acs.orgresearchgate.net These descriptors quantify various aspects of the molecule's electronic and structural nature.

Table 1: Hypothetical Molecular Descriptors for Designed this compound Derivatives Calculated via DFT

| Derivative Name | Modification | HOMO (eV) | LUMO (eV) | Dipole Moment (Debye) | Predicted LogP |

| This compound (Parent) | - | -7.25 | -0.89 | 2.54 | 3.12 |

| Derivative A | 5-fluoropentanoate | -7.35 | -0.95 | 2.48 | 2.95 |

| Derivative B | 5-bromopentanoate | -7.18 | -0.85 | 2.61 | 3.25 |

| Derivative C | 4-chloropentanoate | -7.28 | -0.91 | 2.65 | 3.10 |

| Derivative D | Isopentyl 3-chloropropanoate | -7.30 | -0.93 | 2.45 | 2.58 |

| Derivative E | Isobutyl 5-chloropentanoate | -7.22 | -0.88 | 2.51 | 2.85 |

Based on the initial QSAR/QSPR model, derivatives with promising predicted properties would be selected for more intensive computational analysis, such as molecular docking or molecular dynamics simulations. rug.nlresearchgate.netlongdom.org If, for example, the goal is to design a derivative that binds strongly to a specific enzyme active site, molecular docking simulations would be employed. longdom.org These simulations predict the preferred orientation of the ligand (the derivative) within the target's binding site and estimate the strength of the interaction, often expressed as a binding energy or docking score. patsnap.com

Table 2: Hypothetical Molecular Docking Results for Selected Derivatives

| Derivative | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| This compound (Parent) | Hypothetical Esterase | -6.8 | Hydrophobic interactions with Leu88, Phe121 |

| Derivative B (5-bromopentanoate) | Hypothetical Esterase | -7.5 | Enhanced hydrophobic interactions with Leu88, Phe121; Halogen bond with Ser95 |

| Derivative C (4-chloropentanoate) | Hypothetical Esterase | -7.1 | Hydrophobic interactions; H-bond with Tyr150 |

| Derivative E (Isobutyl 5-chloropentanoate) | Hypothetical Esterase | -6.5 | Reduced hydrophobic contact due to shorter alkyl chain |

Note: This table provides a hypothetical example of docking results. A more negative binding energy typically indicates a stronger predicted interaction. The identification of key interacting residues provides structural insights into the binding mode.

The insights gained from these theoretical predictions allow for a continuous feedback loop. Derivatives that are predicted to have poor activity or undesirable properties can be discarded, while those with promising characteristics can be prioritized for synthesis and experimental validation. This iterative process of computational design, prediction, and experimental testing is the essence of modern rational drug design and materials science, enabling the efficient development of novel compounds with tailored functionalities. patsnap.com

Synthesis and Reactivity Studies of Isopentyl 5 Chloropentanoate Derivatives and Analogues

Systematic Modification of the Alkyl Chain Length and Branching

Systematic studies on the modification of the alkyl chain length and branching in 5-chloropentanoate esters provide valuable insights into structure-reactivity relationships. While specific research focusing solely on isopentyl 5-chloropentanoate is limited, general principles of organic chemistry allow for predictions regarding the impact of these modifications.

Altering the length of the alkyl chain of the pentanoate moiety is expected to influence the physical properties of the resulting esters, such as boiling point and solubility. For instance, increasing the number of carbon atoms in the chain would likely lead to a higher boiling point due to increased van der Waals forces.

Branching in the alkyl chain can introduce steric hindrance, which may affect the rate of reactions at the ester carbonyl group or the terminal chlorine atom. For example, a more sterically hindered ester group could decrease the rate of hydrolysis or transesterification reactions.

Table 1: Predicted Impact of Alkyl Chain Modification on 5-Chloropentanoate Esters

| Modification | Predicted Effect on Physical Properties | Predicted Effect on Reactivity |

| Increased linear chain length | Higher boiling point, decreased water solubility | Minimal electronic effect on reactivity, potential for altered reaction rates due to physical property changes. |

| Increased branching | Lower boiling point (for same molecular weight), decreased water solubility | Increased steric hindrance, potentially slowing rates of nucleophilic substitution and ester-based reactions. |

Substitution of the Halogen Atom with Different Leaving Groups or Nucleophiles

The chlorine atom in this compound is a key reactive site, susceptible to nucleophilic substitution by a variety of reagents. This allows for the introduction of diverse functional groups at the 5-position of the pentanoate chain. Common nucleophiles that can be employed include hydroxides, cyanides, and ammonia. cognitoedu.org

The reaction with hydroxide (B78521) ions, typically from sodium or potassium hydroxide, results in the formation of the corresponding 5-hydroxypentanoate (B1236267) ester. cognitoedu.org This reaction is a type of hydrolysis. cognitoedu.org

Nucleophilic substitution with cyanide ions, usually from potassium cyanide in an ethanolic solution under reflux, yields a nitrile. chemistrystudent.comchemguide.co.ukchemguide.co.ukyoutube.com This reaction is significant as it extends the carbon chain and the resulting nitrile can be further hydrolyzed to a carboxylic acid or reduced to an amine.

The reaction conditions, particularly the solvent, are crucial. For instance, in the reaction with cyanide, using ethanol (B145695) as the solvent is important to avoid the formation of the alcohol as a major product, which can occur if water is present. chemguide.co.uk The strength of the carbon-halogen bond also influences the reaction rate, with weaker bonds leading to faster reactions. chemistrystudent.com

Table 2: Nucleophilic Substitution Reactions of Halogenoalkanes

| Nucleophile | Reagent | Conditions | Product |

| Hydroxide | NaOH (aq) or KOH (aq) | Warm | Alcohol |

| Cyanide | KCN in ethanol | Reflux | Nitrile |

| Ammonia | NH₃ (ethanolic, excess) | Heat in a sealed tube | Amine |

Alteration of the Alcohol Moiety to Explore Structure-Reactivity Relationships

Varying the alcohol moiety of 5-chloropentanoate esters provides another avenue to modulate the compound's properties and reactivity. The isopentyl group can be replaced with other alkyl or aryl groups through the Fischer esterification of 5-chloropentanoic acid with the corresponding alcohol.

The nature of the alcohol-derived portion of the ester can influence the steric and electronic environment around the ester carbonyl group. For example, using a more sterically hindered alcohol, such as tert-butanol, would likely decrease the rate of reactions involving nucleophilic attack at the carbonyl carbon. Conversely, employing an alcohol with an electron-withdrawing group could increase the electrophilicity of the carbonyl carbon.

While specific comparative studies on the reactivity of a series of 5-chloropentanoate esters with different alcohol moieties are not extensively documented in the available literature, the principles of ester chemistry suggest that such modifications would indeed alter reaction kinetics.

Synthesis of Cyclic Analogues and Polyfunctional Derivatives

The bifunctional nature of this compound, possessing both an ester and a reactive alkyl halide, makes it a valuable precursor for the synthesis of cyclic analogues and polyfunctional derivatives.

One of the most significant cyclic analogues that can be formed is δ-valerolactone. This is achieved through intramolecular cyclization, where the ester's carbonyl oxygen acts as an internal nucleophile, displacing the chlorine atom. This reaction is often facilitated by a base.

Furthermore, the chlorine atom can be substituted with other functional groups to create polyfunctional derivatives. For example, reaction with a nucleophile containing another functional group, such as an amino acid, could lead to the formation of more complex molecules with multiple reactive centers. The synthesis of such derivatives opens up possibilities for creating novel compounds with potentially interesting chemical and biological properties.

Investigation of Intramolecular Cyclization Pathways

The intramolecular cyclization of 5-chloropentanoate esters is a key transformation that leads to the formation of five-membered lactones, specifically δ-valerolactone. This reaction is a classic example of an intramolecular nucleophilic substitution.

The rate and efficiency of this cyclization can be influenced by several factors, including the nature of the ester group, the solvent, and the presence of a catalyst. A base is often used to promote the reaction by deprotonating the α-carbon to the carbonyl group, although the cyclization can also proceed under neutral or acidic conditions, albeit typically at a slower rate.

The study of these cyclization pathways is important for understanding the fundamental principles of ring-closure reactions and for the development of efficient synthetic routes to lactones, which are important structural motifs in many natural products and pharmaceuticals. Research in this area often involves kinetic studies and the use of computational models to understand the transition states and reaction energetics. The use of different catalysts, such as cinchona alkaloids, has been explored in similar intramolecular cyclization reactions to achieve enantioselectivity. nih.govnih.gov

Catalytic Transformations Involving Isopentyl 5 Chloropentanoate

Catalysis in the Synthesis of Isopentyl 5-chloropentanoate

The primary method for synthesizing this compound is through the Fischer esterification of 5-chloropentanoic acid with isopentyl alcohol. wvu.edu This reaction is an equilibrium process and requires a catalyst to achieve a reasonable reaction rate. wvu.edumasterorganicchemistry.com

Acid Catalysis: The most common catalysts are strong Brønsted acids such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comthermofisher.com The catalytic cycle involves protonation of the carboxylic acid's carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl. Subsequent proton transfers and elimination of water yield the ester and regenerate the acid catalyst. masterorganicchemistry.com To favor the formation of the ester product, it is common to use one of the reactants, typically the alcohol, in a large excess to shift the equilibrium. masterorganicchemistry.comthermofisher.com

Enzymatic Catalysis: Lipases are increasingly used as catalysts for esterification due to their high selectivity and mild reaction conditions, which align with green chemistry principles. nih.gov Enzymes like Candida antarctica lipase (B570770) B (CALB), often in an immobilized form such as Novozym 435, can catalyze the reaction between a carboxylic acid and an alcohol. nih.gov This biocatalytic approach avoids the use of harsh acids and high temperatures, often leading to cleaner reactions with fewer byproducts. ukm.my The mechanism involves the formation of an acyl-enzyme intermediate, which then reacts with the alcohol to release the ester.

Table 1: Comparison of Catalytic Methods for this compound Synthesis

| Catalyst Type | Typical Catalysts | Reaction Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Brønsted Acid | H₂SO₄, TsOH | Reflux, excess alcohol | Inexpensive, readily available catalysts | Harsh conditions, potential for side reactions, equilibrium limitations |

| Enzymatic | Immobilized Lipases (e.g., CALB) | Mild temperature, often solvent-free | High selectivity, environmentally friendly, mild conditions | Higher catalyst cost, slower reaction rates |

Catalytic Cleavage and Derivatization of the Ester Linkage

The ester group in this compound can be catalytically cleaved or transformed into other functional groups.

Hydrolysis: The ester can be hydrolyzed back to 5-chloropentanoic acid and isopentyl alcohol. This reaction can be catalyzed by acids, bases, or enzymes. Lipases, for example, can efficiently catalyze the hydrolysis of esters in aqueous media. youtube.comresearchgate.net The enantioselectivity of some lipases can be exploited to resolve racemic mixtures of chiral esters, though this compound itself is achiral. researchgate.net

Transesterification: This process involves reacting the ester with a different alcohol in the presence of a catalyst to produce a new ester. This can be catalyzed by the same systems used for esterification, including acids and lipases.

Reductive Cleavage: The ester can be reduced to the corresponding alcohols (5-chloro-1-pentanol and isopentyl alcohol). While strong reducing agents like lithium aluminum hydride can achieve this stoichiometrically, catalytic methods are also being developed. For instance, certain transition-metal-free systems can convert ketones to esters via C(O)-C bond cleavage, and related reductive processes for esters are an area of active research. rsc.org Reductive cleavage of specific types of esters, such as 2,2,2-trichloroethyl esters, can be achieved catalytically using systems like titanocene (B72419) dichloride. nih.gov

Amidation: Lipases can also catalyze the reaction of esters with amines (ammonolysis) to form amides. ukm.my For example, this compound could react with an amine in a lipase-catalyzed process to yield N-substituted 5-chloropentanamides.

Metal-Catalyzed Cross-Coupling Reactions at the Chlorinated Position

The carbon-chlorine bond in this compound provides a handle for forming new carbon-carbon bonds via metal-catalyzed cross-coupling reactions. While primary alkyl chlorides are generally less reactive than the corresponding bromides or iodides, significant progress has been made in developing effective catalytic systems. nih.govrsc.org

Nickel-Catalyzed Reactions: Nickel complexes are particularly effective for activating alkyl chlorides. nih.gov

Suzuki-Miyaura Coupling: This reaction couples the alkyl halide with an organoboron reagent. Nickel catalysts, in conjunction with specific ligands, can facilitate the coupling of unactivated primary and secondary alkyl chlorides with alkylboranes at room temperature. nih.gov The reaction is tolerant of various functional groups, including esters. nih.gov

Negishi Coupling: This involves coupling with an organozinc reagent. Nickel-catalyzed systems have been shown to be effective for alkyl-alkyl couplings using dialkylzinc reagents. nih.gov

Decarboxylative Coupling: A novel approach involves the coupling of redox-active esters with organozinc reagents, which serves as a surrogate for using alkyl halides. nih.govacs.org This highlights the compatibility of ester functionalities within nickel-catalyzed cross-coupling manifolds.

Palladium-Catalyzed Reactions: While traditionally more challenging with alkyl chlorides, advances have been made in Pd-catalyzed cross-coupling reactions. rsc.org The development of new, highly active ligand systems has expanded the scope to include C(sp³)-hybridized carbons. These reactions often require specific conditions to overcome the difficulty of oxidative addition to the C-Cl bond.

Table 2: Examples of Metal-Catalyzed Cross-Coupling Reactions Relevant to Alkyl Chlorides

| Coupling Reaction | Catalyst System (Example) | Coupling Partner | Key Features |

|---|---|---|---|

| Suzuki-Miyaura | NiBr₂·diglyme / Ligand | Alkylborane | Mild conditions, broad functional group tolerance. nih.gov |

| Negishi | NiCl₂ / Ligand | Dialkylzinc | High functional group tolerance. nih.gov |

| Sonogashira | Ni-based catalyst | Terminal Alkyne | Tolerant of ester groups. acs.org |

Organocatalytic Applications in the Transformation of this compound

Organocatalysis, the use of small organic molecules as catalysts, offers a metal-free alternative for various transformations.

For a substrate like this compound, organocatalysts could be employed for nucleophilic substitution at the chlorinated carbon. For example, chiral hydrogen-bond donor catalysts, such as squaramides, have been used in the enantioselective allylation of α-chloro glycinates, which are structurally related to the target molecule. nih.gov This type of catalysis proceeds by activating the electrophile (the alkyl chloride) through hydrogen bonding, facilitating attack by a nucleophile.

Additionally, organocatalytic methods are well-established for reactions involving the ester functionality or derivatives thereof. For instance, the asymmetric transfer hydrogenation of imino esters, which could be derived from a related keto ester, can be achieved with high enantioselectivity using a chiral Brønsted acid catalyst. whiterose.ac.uk

Heterogeneous and Homogeneous Catalysis for Selective Transformations

Both heterogeneous and homogeneous catalysis offer distinct advantages for the transformation of this compound. youtube.comresearchgate.net

Homogeneous Catalysis: In homogeneous catalysis, the catalyst is in the same phase as the reactants. ethz.chyoutube.com This is common for many metal-catalyzed cross-coupling reactions and acid-catalyzed esterifications. masterorganicchemistry.comnih.gov

Advantages: High activity and selectivity, well-defined active sites, and milder reaction conditions. ethz.chyoutube.com

Disadvantages: Difficult and often expensive separation of the catalyst from the product mixture. ethz.chnih.gov

Heterogeneous Catalysis: Here, the catalyst is in a different phase from the reactants, such as a solid catalyst in a liquid reaction mixture. youtube.com

Advantages: Easy separation of the catalyst (e.g., by filtration), which allows for straightforward recycling and reuse. youtube.comnih.gov This is particularly beneficial for industrial processes.

Disadvantages: Potentially lower activity and selectivity compared to homogeneous counterparts, and possible issues with heat and mass transfer. ethz.ch

Immobilized enzymes, such as lipases on solid supports, are a prime example of heterogeneous catalysts used for esterification or hydrolysis. ukm.my For other transformations, solid acid catalysts (e.g., zeolites, ion-exchange resins) could replace liquid acids in esterification, while supported metal catalysts could be used for hydrogenations or cross-coupling reactions, combining the reactivity of the metal with the practical benefits of a heterogeneous system. researchgate.net

Enantioselective Catalytic Reactions Utilizing this compound as a Substrate

While this compound is achiral, it can be used as a substrate in catalytic reactions that generate a new stereocenter, leading to chiral products.

Reactions at the Chlorinated Carbon: An enantioselective substitution reaction at the C5 position is a potential route to chiral products. For example, a metal or organocatalyst bearing a chiral ligand could differentiate between two enantiotopic faces of an incoming nucleophile or could mediate a kinetic resolution if a racemic chiral nucleophile is used. Catalytic enantioselective C-H arylation and other radical reactions have been developed for related systems, often employing chiral nickel or copper complexes. nih.gov

Reactions Adjacent to the Carbonyl: The α- and β-positions of the ester could potentially be functionalized enantioselectively. For instance, if the molecule were first converted to an α,β-unsaturated ester, a variety of enantioselective conjugate addition reactions could be performed using chiral catalysts.

Desymmetrization: If a related prochiral substrate were used, such as a di-ester, an enantioselective hydrolysis catalyzed by a chiral catalyst or an enzyme (a hydrolase) could selectively cleave one of the two ester groups, resulting in a chiral mono-acid. youtube.com This principle highlights how catalysis can introduce chirality into a system.

The development of enantioselective reactions often relies on creating a chiral environment around the reacting centers using a chiral catalyst, which can be a metal complex with a chiral ligand, an organocatalyst, or an enzyme. iupac.orgyoutube.comnih.gov

Exploration of Industrial and Material Science Applications

Isopentyl 5-chloropentanoate as an Intermediate in Fine Chemical Synthesis

This compound is poised to be a valuable intermediate in the synthesis of more complex organic molecules. Its utility stems from the presence of two distinct reactive sites: the ester group and the terminal alkyl chloride.

The synthesis of this compound would likely proceed via a Fischer esterification reaction. This common method involves the acid-catalyzed reaction of 5-chloropentanoic acid with isopentyl alcohol. libretexts.org Typically, a strong acid like sulfuric acid is used as a catalyst, and the reaction is driven to completion by removing the water formed during the reaction or by using an excess of one of the reactants. thermofisher.com

The reactivity of the ester group allows for transformations such as hydrolysis back to the parent carboxylic acid and alcohol, or transesterification with other alcohols to yield different esters. The chloro group, on the other hand, is susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups, such as amines, azides, cyanides, and thiols, at the terminus of the five-carbon chain. This dual reactivity makes this compound a versatile building block for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. For instance, intramolecular cyclization via nucleophilic substitution could lead to the formation of lactones, which are important structural motifs in many natural products and biologically active compounds.

Table 1: Comparison of Related Alkyl 5-chloropentanoates

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Differences | Potential Applications |

| Methyl 5-chloropentanoate | C₆H₁₁ClO₂ | 150.60 | Methyl ester group; lower boiling point. nih.govnih.gov | Flavor synthesis, polymer additives. |

| Ethyl 5-chloropentanoate | C₇H₁₃ClO₂ | 164.63 | Ethyl ester group. nih.gov | Precursor for pharmaceuticals and lactones. |

| This compound | C₁₀H₁₉ClO₂ | 206.71 | Isopentyl ester group; increased lipophilicity. | Specialty fragrances, functionalized polymers. |

Data for this compound is estimated based on its structure.

Potential as a Specialty Solvent in Non-Aqueous Systems

The solvent properties of isopentyl esters, such as isopentyl acetate (B1210297) (banana oil), are well-established. wikipedia.org These esters are typically colorless liquids with low water solubility but good solubility in organic solvents. wikipedia.org Isopentyl alcohol itself is recognized as a specialty solvent with applications in the flavor and fragrance industry, and its blend of properties makes it suitable as a foam suppressant. atamankimya.comatamanchemicals.com